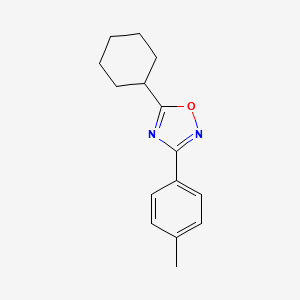

5-Cyclohexyl-3-(p-tolyl)-1,2,4-oxadiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-cyclohexyl-3-(4-methylphenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c1-11-7-9-12(10-8-11)14-16-15(18-17-14)13-5-3-2-4-6-13/h7-10,13H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCBIAXCBYPBXPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40357742 | |

| Record name | 5-Cyclohexyl-3-(4-methylphenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330828-28-9 | |

| Record name | 5-Cyclohexyl-3-(4-methylphenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Cyclohexyl-3-(p-tolyl)-1,2,4-oxadiazole synthesis pathway

An In-depth Technical Guide to the Synthesis of 5-Cyclohexyl-3-(p-tolyl)-1,2,4-oxadiazole

Executive Summary

The 1,2,4-oxadiazole moiety is a five-membered heterocyclic ring that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] Its unique properties, particularly its role as a bioisosteric replacement for amide and ester functionalities, make it a valuable scaffold for developing novel therapeutic agents with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4] This technical guide provides a comprehensive, in-depth exploration of a robust and widely adopted synthetic pathway for this compound, a representative 3,5-disubstituted 1,2,4-oxadiazole.

This document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, field-proven protocols necessary for a successful synthesis. We will dissect the synthesis into three core stages: the preparation of key intermediates, the final heterocyclization reaction, and the characterization of the target compound. The causality behind experimental choices, detailed mechanistic insights, and critical safety considerations are emphasized throughout to ensure a self-validating and reproducible workflow.

The 1,2,4-Oxadiazole Scaffold: A Privileged Structure in Medicinal Chemistry

Oxadiazoles are a class of five-membered aromatic heterocycles containing one oxygen and two nitrogen atoms.[3] Among the four possible isomers (1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-), the 1,2,4-oxadiazole ring is particularly significant in drug design.[1] Its stability and ability to act as a bioisostere for esters and amides allow it to improve the pharmacokinetic properties of drug candidates, such as metabolic stability and cell permeability, without compromising the necessary interactions with biological targets.[3] This has led to the incorporation of the 1,2,4-oxadiazole nucleus into numerous compounds with diverse therapeutic applications.[2][4]

Retrosynthetic Analysis and Strategic Overview

The most prevalent and reliable method for constructing 3,5-disubstituted 1,2,4-oxadiazoles is the [4+1] heterocyclization approach.[3] This strategy involves the reaction of an amidoxime, which provides four of the ring atoms (C-N-O-H and the attached R³ group), with a carboxylic acid derivative that supplies the final carbon atom (and the attached R⁵ group).

Our retrosynthetic analysis of the target molecule, this compound, identifies two key intermediates:

-

4-methylbenzamidoxime (p-tolyl amidoxime): This will form the C3 position of the oxadiazole ring.

-

Cyclohexanecarbonyl chloride: This acyl chloride will form the C5 position of the ring.

The overall synthetic strategy is therefore a three-stage process:

-

Synthesis of 4-methylbenzamidoxime from p-tolunitrile.

-

Synthesis of cyclohexanecarbonyl chloride from cyclohexanecarboxylic acid.

-

Condensation and cyclodehydration of the two intermediates to yield the final product.

Synthesis of Key Intermediates

This section provides detailed protocols for the preparation of the two essential building blocks.

Preparation of 4-methylbenzamidoxime

The synthesis of amidoximes from the corresponding nitriles is a well-established transformation.[5] The reaction proceeds via the nucleophilic addition of hydroxylamine to the electrophilic carbon of the nitrile group.

Experimental Protocol:

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve hydroxylamine hydrochloride (1.2 eq.) in ethanol or a methanol/water mixture.[6][7]

-

Base Addition: To the stirred solution, add a base such as sodium carbonate (Na₂CO₃) or triethylamine (TEA) (2-3 eq.) portion-wise.[5] This in-situ generation of free hydroxylamine is crucial for the reaction to proceed.

-

Nitrile Addition: Add p-tolunitrile (1.0 eq.) to the mixture.

-

Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and maintain for 2-6 hours.[5][7] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate (inorganic salts) has formed, filter it off.

-

Isolation: Evaporate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 4-methylbenzamidoxime as a white solid.

Causality and Expertise:

-

Choice of Base: A base is required to neutralize the HCl from hydroxylamine hydrochloride, liberating the free hydroxylamine nucleophile.[5] An excess is used to drive the equilibrium forward.

-

Solvent: Ethanol or methanol are common choices as they readily dissolve both the nitrile and the hydroxylamine salt.[5]

-

Safety: Hydroxylamine and its salts can be explosive when heated, especially in the absence of a solvent.[8][9] Always handle with care, avoid excessive heating of the dry solid, and use appropriate personal protective equipment (PPE), including safety glasses and gloves.[8][10][11]

Preparation of Cyclohexanecarbonyl Chloride

Acyl chlorides are typically synthesized from the corresponding carboxylic acids using a chlorinating agent. Thionyl chloride (SOCl₂) is a common and effective choice as the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.[12][13]

Experimental Protocol:

-

Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂).

-

Reagents: Add cyclohexanecarboxylic acid (1.0 eq.) to the flask. Slowly, add thionyl chloride (1.5-2.0 eq.) via a dropping funnel at room temperature.[12] A small amount of dimethylformamide (DMF) can be added as a catalyst.

-

Reaction: Gently heat the mixture to reflux (approx. 80 °C) for 1-2 hours. The evolution of SO₂ and HCl gas will be observed.

-

Isolation: Once the gas evolution ceases, the reaction is typically complete. Allow the mixture to cool. The excess thionyl chloride can be removed by distillation under atmospheric pressure, followed by vacuum distillation of the crude product to obtain pure cyclohexanecarbonyl chloride.[12]

Causality and Expertise:

-

Excess Thionyl Chloride: An excess is used to ensure the complete conversion of the carboxylic acid.

-

Anhydrous Conditions: The reaction must be carried out under anhydrous conditions as acyl chlorides are highly reactive towards water, hydrolyzing back to the carboxylic acid.[14]

-

Safety: Thionyl chloride is a corrosive and lachrymatory liquid.[14] Cyclohexanecarbonyl chloride is also corrosive. All manipulations must be performed in a well-ventilated fume hood with appropriate PPE.[14]

The Core Reaction: Formation of the 1,2,4-Oxadiazole Ring

This is the final and key step where the two prepared intermediates are coupled to form the heterocyclic ring. The reaction proceeds in two stages: an initial O-acylation of the amidoxime by the acyl chloride, followed by a base-promoted intramolecular cyclodehydration.[1][15]

Reaction Mechanism

-

O-Acylation: The nucleophilic nitrogen of the amidoxime's oxime group attacks the electrophilic carbonyl carbon of cyclohexanecarbonyl chloride. This forms a tetrahedral intermediate which then collapses, eliminating a chloride ion to form the O-acylamidoxime intermediate. A base is required to neutralize the HCl byproduct.[1][16]

-

Cyclodehydration: The base (e.g., pyridine or TEA) then abstracts a proton from the amino group of the O-acylamidoxime. The resulting anion undergoes an intramolecular nucleophilic attack on the carbonyl carbon, leading to a cyclic intermediate. Subsequent elimination of a water molecule yields the aromatic 1,2,4-oxadiazole ring.[17]

Detailed Experimental Protocol

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, dissolve 4-methylbenzamidoxime (1.0 eq.) in a suitable anhydrous solvent such as pyridine or dichloromethane (DCM) containing triethylamine (1.2 eq.).[1][18]

-

Acylation: Cool the solution in an ice bath (0 °C). Slowly add a solution of cyclohexanecarbonyl chloride (1.05 eq.) in the same anhydrous solvent via the dropping funnel.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Subsequently, heat the mixture to reflux for 2-4 hours to ensure complete cyclization.[18] The use of catalysts like tetrabutylammonium fluoride (TBAF) can allow the reaction to proceed at room temperature.[16]

-

Work-up: Cool the reaction mixture to room temperature. If DCM was used, wash the organic layer successively with dilute HCl, saturated NaHCO₃ solution, and brine. If pyridine was the solvent, pour the mixture into ice water and extract the product with a suitable organic solvent like ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound as a pure solid.

Characterization and Data Analysis

| Parameter | Expected Value / Observation |

| Molecular Formula | C₁₅H₁₈N₂O[21][22] |

| Molecular Weight | 242.32 g/mol [21][22] |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃) | δ ~8.0 (d, 2H, Ar-H), ~7.2 (d, 2H, Ar-H), ~3.1 (m, 1H, CH-cyclohexyl), ~2.4 (s, 3H, Ar-CH₃), 1.2-2.2 (m, 10H, cyclohexyl-H) |

| ¹³C NMR (CDCl₃) | δ ~178 (C=O of oxadiazole), ~168 (C=N of oxadiazole), ~142 (Ar-C), ~129 (Ar-CH), ~127 (Ar-CH), ~124 (Ar-C), ~38 (CH-cyclohexyl), ~31 (CH₂-cyclohexyl), ~26 (CH₂-cyclohexyl), ~25 (CH₂-cyclohexyl), ~21 (Ar-CH₃) |

| Mass Spec (ESI+) | m/z = 243.15 [M+H]⁺ |

Safety, Handling, and Waste Disposal

Chemical synthesis requires strict adherence to safety protocols.

-

Hydroxylamine Hydrochloride: Can be corrosive, a skin sensitizer, and may cause blood damage.[8][9] It is potentially explosive when heated.[8] Handle in a well-ventilated area and wear appropriate PPE.[8][10][11]

-

Thionyl Chloride & Acyl Chlorides: Highly corrosive and react violently with water, releasing toxic gases (HCl, SO₂).[14] Must be handled in a fume hood.

-

Solvents: Organic solvents like pyridine, DCM, and ethyl acetate are flammable and have associated health risks. Avoid inhalation and skin contact.

-

Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations. Quench reactive reagents like acyl chlorides carefully before disposal.

Conclusion

The synthesis of this compound can be reliably achieved through a well-established three-stage pathway involving the preparation of amidoxime and acyl chloride intermediates, followed by a final condensation and cyclization. This guide provides the necessary detail for researchers to replicate this synthesis, emphasizing the rationale behind procedural steps and critical safety measures. The versatility of this synthetic route allows for the creation of a wide library of 3,5-disubstituted 1,2,4-oxadiazoles by simply varying the starting nitrile and carboxylic acid, making it a cornerstone reaction in modern drug discovery.[1]

References

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. soc.chim.it [soc.chim.it]

- 4. [1, 2, 4]-oxadiazoles: synthesis and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Improved Method for Preparation of Amidoxime Modified Poly(acrylonitrile-co-acrylic acid): Characterizations and Adsorption Case Study | MDPI [mdpi.com]

- 7. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. ICSC 0709 - HYDROXYLAMINE HYDROCHLORIDE [chemicalsafety.ilo.org]

- 10. chemos.de [chemos.de]

- 11. fishersci.com [fishersci.com]

- 12. Cyclohexanecarboxylic acid chloride synthesis - chemicalbook [chemicalbook.com]

- 13. Cyclohexanecarboxylic acid - Wikipedia [en.wikipedia.org]

- 14. CAS 2719-27-9: Cyclohexanecarbonyl chloride | CymitQuimica [cymitquimica.com]

- 15. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Nortopsentin Derivatives against Pancreatic Ductal Adenocarcinoma: Synthesis, Cytotoxic Activity, and Inhibition of CDK1 [mdpi.com]

- 20. dev.spectrabase.com [dev.spectrabase.com]

- 21. This compound | 330828-28-9 [m.chemicalbook.com]

- 22. calpaclab.com [calpaclab.com]

An In-Depth Technical Guide to 5-Cyclohexyl-3-(p-tolyl)-1,2,4-oxadiazole: Properties, Synthesis, and Applications in Targeted Protein Degradation

Introduction: Unveiling a Key Building Block in Modern Drug Discovery

5-Cyclohexyl-3-(p-tolyl)-1,2,4-oxadiazole is a distinct heterocyclic compound that has garnered significant interest within the domain of medicinal chemistry and drug development. Its structural architecture, featuring a central 1,2,4-oxadiazole ring flanked by a cyclohexyl and a p-tolyl group, bestows upon it a unique combination of lipophilicity, rigidity, and metabolic stability. These characteristics are highly sought after in the design of novel therapeutics. Notably, this molecule is recognized as a valuable building block, particularly in the burgeoning field of targeted protein degradation, where it can be incorporated into Proteolysis Targeting Chimeras (PROTACs)[1]. This guide provides a comprehensive overview of the physicochemical properties, a detailed synthetic protocol, and the contemporary applications of this compound for researchers, scientists, and professionals in drug development.

Physicochemical Profile: A Blend of Stability and Favorable Pharmacokinetic Properties

The 1,2,4-oxadiazole moiety is a well-regarded bioisostere for amide and ester functionalities, offering enhanced metabolic stability and improved pharmacokinetic profiles in drug candidates[2]. The physicochemical properties of this compound, summarized in the table below, are crucial for its utility in medicinal chemistry. While experimental data for this specific molecule is not extensively published, a combination of vendor information and computational predictions provides valuable insights into its characteristics.

| Property | Value | Source |

| CAS Number | 330828-28-9 | [1][3] |

| Molecular Formula | C₁₅H₁₈N₂O | [1][3] |

| Molecular Weight | 242.32 g/mol | [3] |

| Purity | ≥97% | [1] |

| Predicted LogP | 4.15 | SwissADME Prediction[4] |

| Predicted Solubility | Moderately soluble to soluble | SwissADME Prediction[4][5] |

| Predicted pKa (most basic) | 1.25 | ChemAxon Prediction[6] |

| Storage | Room temperature, sealed in dry conditions | [1][7] |

Note: Predicted values are generated using widely accepted computational models and serve as a reliable estimation in the absence of experimental data.

The predicted LogP value suggests a significant degree of lipophilicity, which is advantageous for cell membrane permeability, a critical factor for intracellular drug targets. The predicted solubility profile indicates that with appropriate formulation strategies, achieving therapeutic concentrations is feasible. The inherent stability of the 1,2,4-oxadiazole ring contributes to a longer biological half-life, a desirable trait for therapeutic agents[8].

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established area of organic chemistry, with several reliable methods available[2]. A common and efficient approach involves the cyclization of an O-acylamidoxime intermediate, which is formed from the reaction of an amidoxime with a carboxylic acid derivative. The following protocol outlines a representative synthesis of this compound.

Experimental Protocol: Two-Step Synthesis

Step 1: Formation of the O-Acylamidoxime Intermediate

-

Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve p-toluamidoxime (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 equivalents), to the solution and stir for 10-15 minutes at room temperature.

-

Acylation: Slowly add cyclohexanecarbonyl chloride (1 equivalent) dropwise to the stirring solution. The reaction is often exothermic, so maintaining the temperature with an ice bath may be necessary.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amidoxime is consumed.

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude O-acylamidoxime intermediate.

Step 2: Cyclodehydration to form the 1,2,4-Oxadiazole Ring

-

Cyclization: Dissolve the crude O-acylamidoxime from Step 1 in a suitable solvent such as toluene or xylene.

-

Dehydration: Add a dehydrating agent. This can be achieved by heating the solution to reflux to thermally induce cyclization, or by using a chemical dehydrating agent at a lower temperature.

-

Reaction Monitoring: Monitor the formation of the 1,2,4-oxadiazole product by TLC.

-

Purification: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Caption: Synthetic workflow for this compound.

Application in Targeted Protein Degradation: A Building Block for PROTACs

The designation of this compound as a "Protein Degrader Building Block" underscores its utility in the design of Proteolysis Targeting Chimeras (PROTACs)[1]. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins. A PROTAC consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands[9].

The physicochemical properties of the linker are critical for the overall efficacy of the PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase[10]. The 1,2,4-oxadiazole moiety, as present in this compound, can be incorporated into the linker structure to impart rigidity and improve metabolic stability[11]. The cyclohexyl and p-tolyl groups provide lipophilicity, which can be fine-tuned to optimize the pharmacokinetic properties of the final PROTAC molecule.

Caption: Mechanism of action of a PROTAC incorporating a 1,2,4-oxadiazole linker.

Conclusion and Future Perspectives

This compound stands out as a molecule of significant interest for contemporary drug discovery. Its robust chemical nature, combined with favorable physicochemical properties, makes it an ideal scaffold for medicinal chemists. The application of this compound as a building block in the synthesis of PROTACs highlights its relevance in the development of next-generation therapeutics aimed at targeting previously "undruggable" proteins. As the field of targeted protein degradation continues to expand, the demand for well-characterized and versatile building blocks like this compound is expected to grow, paving the way for novel treatments for a wide range of diseases.

References

- 1. calpaclab.com [calpaclab.com]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 330828-28-9 [m.chemicalbook.com]

- 4. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijrpr.com [ijrpr.com]

- 6. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 330828-28-9|this compound|BLD Pharm [bldpharm.com]

- 8. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins | MDPI [mdpi.com]

- 9. chempep.com [chempep.com]

- 10. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 5-Cyclohexyl-3-(p-tolyl)-1,2,4-oxadiazole: A Versatile Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Architectural Element in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic design of small molecules with desirable pharmacological and pharmacokinetic properties is paramount. Heterocyclic compounds form the bedrock of many therapeutic agents, and among them, the 1,2,4-oxadiazole ring system has garnered significant attention.[1] This five-membered heterocycle, a bioisosteric equivalent of ester and amide functionalities, offers a unique combination of metabolic stability, synthetic accessibility, and the ability to engage in critical hydrogen bonding interactions.

This guide provides an in-depth technical overview of 5-Cyclohexyl-3-(p-tolyl)-1,2,4-oxadiazole , a molecule that stands at the intersection of established heterocyclic chemistry and the burgeoning field of targeted protein degradation. While specific biological data for this exact compound remains nascent in public literature, its structural motifs—a rigid oxadiazole core, a lipophilic cyclohexyl group, and an aryl tolyl moiety—position it as a high-value building block for medicinal chemists. Its classification by suppliers as a "Protein Degrader Building Block" underscores its potential utility in constructing sophisticated therapeutic modalities like Proteolysis-Targeting Chimeras (PROTACs).[2]

This document will delve into the synthesis, physicochemical properties, and, most critically, the evidence-based potential applications of this compound, providing a scientific framework for its strategic deployment in drug development programs.

Core Molecular Attributes

A foundational understanding begins with the molecule's essential identifiers and properties. These data are crucial for laboratory handling, analytical characterization, and computational modeling.

| Property | Value | Source(s) |

| CAS Number | 330828-28-9 | [3] |

| Molecular Formula | C₁₅H₁₈N₂O | [3] |

| Molecular Weight | 242.32 g/mol | [3] |

| Canonical SMILES | CC1=CC=C(C=C1)C2=NOC(=N2)C3CCCCC3 | N/A |

| Purity (Commercial) | ≥97% | [2] |

| Storage Conditions | Room Temperature | [2] |

Chemical Structure:

Caption: 2D structure of this compound.

Synthetic Strategy: A Protocol Grounded in Established Chemistry

The synthesis logically proceeds in two key stages:

-

Formation of the Amidoxime Intermediate: Generation of p-toluamidoxime from p-tolunitrile.

-

Condensation and Cyclization: Acylation of the amidoxime with cyclohexanecarbonyl chloride, followed by thermal or base-mediated cyclization to form the 1,2,4-oxadiazole ring.

Exemplary Synthesis Workflow

Caption: General workflow for the synthesis of the target oxadiazole.

Detailed Experimental Protocol (Exemplary)

Part 1: Synthesis of (Z)-N'-hydroxy-4-methylbenzimidamide (p-Toluamidoxime)

-

Reagent Setup: To a round-bottom flask equipped with a reflux condenser, add p-tolunitrile (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and ethanol (approx. 5 mL per gram of nitrile).

-

Base Addition: Slowly add triethylamine (1.6 eq) to the stirred suspension. The base neutralizes the HCl salt of hydroxylamine, liberating the free nucleophile.

-

Reaction: Heat the mixture to reflux (approx. 70-80°C) for 4-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting nitrile.

-

Work-up and Isolation: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Partition the residue between water and ethyl acetate. The aqueous layer is extracted twice more with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude p-toluamidoxime, which can be used in the next step without further purification or recrystallized from a suitable solvent system like ethanol/water.

Part 2: Synthesis of this compound

-

Reagent Setup: Dissolve the crude p-toluamidoxime (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., Nitrogen or Argon). Add a non-nucleophilic base, such as pyridine (1.5 eq).

-

Acylation: Cool the solution to 0°C in an ice bath. Add cyclohexanecarbonyl chloride (1.1 eq) dropwise via a syringe. The reaction is exothermic; slow addition is critical to prevent side reactions.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the amidoxime. This step forms an O-acylated amidoxime intermediate.

-

Cyclization: The O-acyl intermediate can be cyclized to the oxadiazole via thermal dehydration. Gently reflux the reaction mixture (or heat to ~100-120°C if in a higher boiling solvent like toluene) for 8-12 hours. The pyridine present can facilitate this step.

-

Work-up and Purification: Cool the reaction mixture and wash sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting crude product is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Core Application: A Strategic Building Block for Targeted Protein Degradation

The classification of this molecule as a "Protein Degrader Building Block" is its most compelling feature for drug discovery professionals.[2] This suggests its designed utility in constructing bifunctional molecules like PROTACs, which co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.

A PROTAC molecule consists of three key components:

-

A Warhead that binds to the target Protein of Interest (POI).

-

An E3 Ligase Ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL).

-

A Linker that connects the two, optimizing the ternary complex formation between the POI and the E3 ligase.

Hypothesized Role and Advantage in PROTAC Design

This compound is not a complete PROTAC but rather a sophisticated fragment that can be incorporated into its structure, likely bridging the linker and one of the two binding moieties.

-

The Cyclohexyl Group: This saturated, non-planar carbocycle is a common motif in ligands for E3 ligases, particularly VHL. Its lipophilic nature can enhance cell permeability and provide the necessary steric bulk to fit into hydrophobic pockets of the ligase.

-

The p-Tolyl Group: The aromatic ring provides a synthetically tractable point for linker attachment. The para-methyl group can also be functionalized or used to fine-tune electronic properties and steric interactions.

-

The 1,2,4-Oxadiazole Core: This is the key stabilizing element. It acts as a rigid, metabolically stable connector. Unlike esters or amides which can be susceptible to hydrolysis by cellular enzymes, the oxadiazole ring is robust, increasing the pharmacokinetic half-life of the resulting PROTAC.[1] Its defined geometry also reduces the conformational flexibility of the linker, which can be advantageous for optimizing the geometry of the ternary complex.

Conceptual Workflow for PROTAC Synthesis

The following diagram illustrates how a building block like this compound could be integrated into a PROTAC development workflow.

Caption: Conceptual integration of the building block into a PROTAC synthesis workflow.

Conclusion and Future Outlook

This compound represents a quintessential example of a modern chemical tool for drug discovery. While it may not be an active pharmaceutical ingredient in its own right, its intelligent design combines several features highly sought after by medicinal chemists: structural rigidity, metabolic stability, and synthetically accessible points for elaboration.

Its primary value lies in its potential as a sophisticated scaffold for constructing targeted protein degraders. The combination of a lipophilic cyclohexyl anchor and a stable oxadiazole linker element makes it an attractive starting point for developing ligands for E3 ligases or for incorporation into complex linker architectures.

For researchers in this field, this compound should be viewed not just as a catalog chemical, but as a pre-validated architectural solution. Its use can accelerate the design-synthesis-test cycle by providing a robust, reliable, and rationally designed core upon which more complex and potent therapeutic agents can be built. Further public disclosure of its use in patented or published chemical series will be critical to fully elucidating its specific advantages and optimal applications.

References

spectroscopic data (NMR, MS, IR) for 5-Cyclohexyl-3-(p-tolyl)-1,2,4-oxadiazole

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Cyclohexyl-3-(p-tolyl)-1,2,4-oxadiazole

Introduction

The 1,2,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, recognized as a bioisostere for amides and esters, offering enhanced metabolic stability.[1] The target of this guide, this compound (CAS No. 330828-28-9), is a molecule of interest for researchers in drug discovery and materials science.[2][3] Its molecular formula is C₁₅H₁₈N₂O, with a molecular weight of 242.32 g/mol .[3]

Accurate structural elucidation and purity assessment are paramount in the development of novel chemical entities. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are the cornerstones of this characterization process. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, grounded in established principles of spectroscopic interpretation and supported by data from analogous structures. The protocols described herein represent robust, self-validating systems for the unambiguous identification of this compound.

Molecular Structure

Caption: Molecular structure of this compound.

Synthesis Protocol

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is most commonly achieved through the cyclization of an O-acyl amidoxime intermediate. A highly efficient and straightforward approach is the one-pot reaction between an amidoxime and an acyl chloride.[2] This method avoids the isolation of the often-unstable O-acyl amidoxime, streamlining the process and typically leading to high yields.

Experimental Protocol: One-Pot Synthesis

-

Amidoxime Formation: To a solution of p-tolunitrile (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and a base such as sodium hydroxide (1.5 eq).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid). The resulting p-tolylamidoxime can be isolated or used directly in the next step.

-

Cyclization: Dissolve the p-tolylamidoxime (1.0 eq) in a suitable aprotic solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM) under an inert atmosphere (e.g., Nitrogen or Argon).

-

Add a base, such as pyridine or triethylamine (1.2 eq), to the solution and cool to 0 °C.

-

Slowly add cyclohexanecarbonyl chloride (1.1 eq) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The cyclization to the 1,2,4-oxadiazole often occurs spontaneously. Gentle heating may be required in some cases to drive the reaction to completion.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

Caption: Workflow for the one-pot synthesis of the target compound.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit distinct signals for the p-tolyl and cyclohexyl moieties.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.95 | d, J ≈ 8.2 Hz | 2H | Ar-H (ortho to oxadiazole) |

| ~ 7.28 | d, J ≈ 8.0 Hz | 2H | Ar-H (meta to oxadiazole) |

| ~ 3.10 | tt, J ≈ 11.5, 3.5 Hz | 1H | Cyclohexyl-H (methine) |

| ~ 2.42 | s | 3H | Ar-CH₃ |

| ~ 2.10 - 2.00 | m | 2H | Cyclohexyl-H (axial) |

| ~ 1.90 - 1.80 | m | 2H | Cyclohexyl-H (equatorial) |

| ~ 1.80 - 1.70 | m | 2H | Cyclohexyl-H (axial) |

| ~ 1.50 - 1.30 | m | 4H | Cyclohexyl-H (equatorial) |

Interpretation and Experimental Considerations

-

Aromatic Protons: The protons on the p-tolyl ring are expected to appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing oxadiazole ring are deshielded and resonate further downfield (~7.95 ppm) compared to the meta protons (~7.28 ppm).[4]

-

Methyl Protons: The methyl group on the tolyl ring is a singlet at ~2.42 ppm, a typical chemical shift for a methyl group attached to an aromatic ring.[5]

-

Cyclohexyl Protons: The methine proton (CH) directly attached to the oxadiazole ring is the most deshielded of the cyclohexyl protons, appearing as a triplet of triplets around 3.10 ppm.[6] The remaining methylene protons of the cyclohexyl ring will appear as complex multiplets in the upfield region (~1.30-2.10 ppm).

-

Protocol Standard: To acquire the spectrum, dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The spectrum should be recorded on a 400 MHz or higher field NMR spectrometer.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically proton-decoupled, resulting in a single peak for each unique carbon atom.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 178.5 | C5 (Oxadiazole) |

| ~ 168.0 | C3 (Oxadiazole) |

| ~ 142.0 | Ar-C (ipso to CH₃) |

| ~ 129.8 | Ar-CH (meta to oxadiazole) |

| ~ 127.5 | Ar-CH (ortho to oxadiazole) |

| ~ 124.0 | Ar-C (ipso to oxadiazole) |

| ~ 37.0 | Cyclohexyl-CH |

| ~ 31.5 | Cyclohexyl-CH₂ |

| ~ 26.0 | Cyclohexyl-CH₂ |

| ~ 25.5 | Cyclohexyl-CH₂ |

| ~ 21.6 | Ar-CH₃ |

Interpretation and Experimental Considerations

-

Oxadiazole Carbons: The two carbons of the 1,2,4-oxadiazole ring are significantly deshielded and appear at the downfield end of the spectrum (~178.5 and ~168.0 ppm).[7]

-

Aromatic Carbons: The aromatic carbons show characteristic shifts between 124.0 and 142.0 ppm. The quaternary carbons (ipso-carbons) are typically weaker in intensity.[8][9]

-

Cyclohexyl Carbons: The aliphatic carbons of the cyclohexyl ring resonate in the upfield region (~25.5-37.0 ppm).[10]

-

Methyl Carbon: The methyl carbon of the p-tolyl group is expected around 21.6 ppm.[11]

-

Protocol Standard: A proton-decoupled ¹³C NMR spectrum should be acquired using the same sample prepared for ¹H NMR analysis. A sufficient number of scans (e.g., 1024 or more) should be accumulated to achieve a good signal-to-noise ratio, especially for the quaternary carbons.

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and structural features. For 1,2,4-oxadiazoles, electron ionization (EI) typically induces characteristic fragmentation patterns.

Predicted Mass Spectrometry Data (EI)

| m/z | Proposed Fragment |

| 242 | [M]⁺ (Molecular Ion) |

| 159 | [M - C₆H₁₁]⁺ |

| 119 | [p-tolyl-C≡N-O]⁺ or [p-tolyl-C=O]⁺ |

| 116 | [p-tolyl-C≡N]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 83 | [C₆H₁₁]⁺ (Cyclohexyl cation) |

Fragmentation Pathway and Rationale

The molecular ion at m/z 242 should be clearly visible. A primary fragmentation pathway for 3,5-disubstituted 1,2,4-oxadiazoles involves the cleavage of the bonds adjacent to the heteroatoms in the ring. A likely fragmentation involves the loss of the cyclohexyl radical to form a stable cation at m/z 159. Further fragmentation of the oxadiazole ring can lead to characteristic ions such as the p-tolyl nitrile cation at m/z 116. The base peak is often the tropylium ion at m/z 91, formed by rearrangement of the tolyl group.

Caption: Plausible EI fragmentation pathway for the target compound.

-

Protocol Standard: The mass spectrum can be obtained using a mass spectrometer with an electron ionization (EI) source. The sample can be introduced via a direct insertion probe or a gas chromatograph. An electron energy of 70 eV is standard for inducing fragmentation and creating a library-comparable spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~ 3050 - 3020 | Aromatic C-H stretch | Medium |

| ~ 2935, 2855 | Aliphatic C-H stretch (cyclohexyl) | Strong |

| ~ 1615 | C=N stretch (oxadiazole ring) | Medium-Strong |

| ~ 1580, 1510 | C=C stretch (aromatic ring) | Medium |

| ~ 1450 | CH₂ scissoring (cyclohexyl) | Medium |

| ~ 1250 | C-O-C stretch (oxadiazole ring) | Strong |

| ~ 820 | C-H out-of-plane bend (p-disubstituted) | Strong |

Interpretation and Experimental Considerations

-

C-H Stretching: The spectrum will be characterized by strong aliphatic C-H stretching bands just below 3000 cm⁻¹ from the cyclohexyl group and weaker aromatic C-H stretching bands above 3000 cm⁻¹.

-

Ring Vibrations: The C=N and C=C stretching vibrations of the oxadiazole and aromatic rings are expected in the 1615-1510 cm⁻¹ region.[12][13]

-

C-O-C Stretch: A strong band around 1250 cm⁻¹ is characteristic of the C-O-C stretching vibration within the oxadiazole ring.

-

Substitution Pattern: A strong absorption around 820 cm⁻¹ is indicative of the 1,4-disubstitution (para) on the benzene ring.

-

Protocol Standard: The IR spectrum can be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, a thin film can be cast from a volatile solvent, or an Attenuated Total Reflectance (ATR) accessory can be used.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of this compound. The combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy offers orthogonal data points that, when taken together, provide an unambiguous chemical fingerprint of the molecule. The predicted data serves as a reliable benchmark for researchers synthesizing this compound, ensuring confidence in its identity and purity, which is a critical step for its application in further research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. ias.ac.in [ias.ac.in]

- 3. This compound | 330828-28-9 [m.chemicalbook.com]

- 4. P-TOLYL DISULFIDE(103-19-5) 1H NMR spectrum [chemicalbook.com]

- 5. P-TOLYL ISOBUTYRATE(103-93-5) 1H NMR spectrum [chemicalbook.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. spectrabase.com [spectrabase.com]

- 11. compoundchem.com [compoundchem.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

The 1,2,4-Oxadiazole Scaffold: A Privileged Motif in Modern Drug Discovery and a Guide to Its Biological Targets

Abstract

The 1,2,4-oxadiazole ring system has emerged as a cornerstone in medicinal chemistry, valued for its metabolic stability, favorable physicochemical properties, and its capacity to act as a bioisosteric replacement for amide and ester functionalities. This versatility has led to the development of a plethora of derivatives with a wide spectrum of biological activities. This in-depth technical guide provides a comprehensive overview of the key biological targets of 1,2,4-oxadiazole derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into the molecular mechanisms of action, explore structure-activity relationships, and provide detailed experimental protocols for target identification and validation, thereby equipping researchers with the knowledge to harness the full potential of this remarkable heterocyclic scaffold.

Introduction: The Ascendancy of the 1,2,4-Oxadiazole Core

The five-membered 1,2,4-oxadiazole heterocycle has garnered considerable attention in drug discovery due to its unique combination of properties. Its rigid, planar structure can effectively orient substituents in three-dimensional space, facilitating precise interactions with biological macromolecules. Furthermore, the 1,2,4-oxadiazole ring is generally resistant to metabolic degradation, enhancing the pharmacokinetic profiles of drug candidates. This guide will explore the diverse range of biological targets that have been successfully modulated by 1,2,4-oxadiazole derivatives, highlighting their therapeutic potential across various disease areas.

Key Biological Targets of 1,2,4-Oxadiazole Derivatives

The biological activities of 1,2,4-oxadiazole derivatives are vast and varied, encompassing a wide array of protein families. This section will categorize and detail the most significant of these targets.

Enzyme Inhibition: A Prominent Modality

1,2,4-oxadiazole derivatives have demonstrated potent and often selective inhibitory activity against a range of enzymes implicated in disease.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the cholinergic nervous system, and their inhibition is a primary therapeutic strategy for Alzheimer's disease. Several 1,2,4-oxadiazole derivatives have been developed as potent cholinesterase inhibitors.[1][2]

Mechanism of Action: These derivatives typically act as competitive or mixed-type inhibitors, binding to the catalytic or peripheral anionic site of the cholinesterase enzymes. The 1,2,4-oxadiazole core can participate in various non-covalent interactions, including hydrogen bonding and hydrophobic interactions, within the active site gorge. For instance, molecular docking studies have shown that the nitrogen atoms of the oxadiazole ring can form hydrogen bonds with key amino acid residues.

Structure-Activity Relationship (SAR):

-

Substituents at the 3- and 5-positions: The nature of the substituents at these positions is crucial for potency and selectivity. Aromatic or heteroaromatic rings are common. For example, grafting a benzyl moiety at the 3-position of the oxadiazole ring has been shown to exhibit higher AChE inhibitory activity than a phenyl or p-trifluoromethylphenyl group.[1]

-

Linker: The linker connecting the 1,2,4-oxadiazole core to other pharmacophoric elements influences the overall conformation and binding affinity.

Quantitative Data:

| Compound ID | Target | IC50 (µM) | Reference |

| Compound 6n | BuChE | 5.07 | [2] |

| Compound 1b | AChE | 0.00098 | [1] |

| Compound 2a | AChE | 0.07920 | [1] |

| Compound 2b | AChE | 0.00098 | [1] |

| Compound 2c | AChE | 0.0158 | [3] |

| Compound 3b | BuChE | 16.64 | [1] |

| Compound 4a | AChE | 0.04936 | [1] |

| Compound 4b | BuChE | 11.50 | [3] |

| Compound 4c | AChE | 0.02334 | [1] |

| Compound 5a | AChE | 0.04748 | [1] |

| Compound 13b | BuChE | 15 | [3] |

HDACs are a class of enzymes that play a critical role in gene expression regulation. Their dysregulation is a hallmark of many cancers, making them attractive therapeutic targets. Certain 1,2,4-oxadiazole derivatives have emerged as potent and selective HDAC inhibitors, particularly targeting HDAC6.[4]

Mechanism of Action: A fascinating mechanism has been elucidated for difluoromethyl-1,3,4-oxadiazole (DFMO) inhibitors of HDAC6. These compounds act as mechanism-based, essentially irreversible inhibitors. The HDAC6 enzyme catalyzes the hydrolysis of the oxadiazole ring, leading to a ring-opened acylhydrazide intermediate that binds tightly to the active site zinc ion.[4] This covalent modification results in prolonged inhibition.

Structure-Activity Relationship (SAR):

-

Fluorination: The presence of a difluoromethyl or trifluoromethyl group on the oxadiazole ring is critical for activity. Non-fluorinated analogs are significantly less potent.[5]

-

Cap Group: The "cap" group, which interacts with the rim of the active site, can be varied to improve potency and selectivity.

Quantitative Data:

| Compound ID | Target | IC50 (nM) | Reference |

| Compound 14b | HDAC1 | 1.8 | [6] |

| Compound 14b | HDAC2 | 3.6 | [6] |

| Compound 14b | HDAC3 | 3.0 | [6] |

| Difluorinated oxadiazole | HDAC6 | 2.1 | [5] |

| Trifluorinated oxadiazole | HDAC6 | 14.6 | [5] |

| Compound 1a (TFMO-based) | HDAC4 | 12 | [7] |

STAT3 is a transcription factor that is constitutively activated in a wide range of human cancers, promoting cell proliferation, survival, and angiogenesis. Direct inhibition of STAT3 is a promising anticancer strategy, and 1,2,4-oxadiazole derivatives have been identified as effective STAT3 inhibitors.[8]

Mechanism of Action: These derivatives often function by binding to the SH2 domain of STAT3, which is critical for its dimerization and subsequent activation. By occupying the SH2 domain, the 1,2,4-oxadiazole compounds prevent the formation of active STAT3 dimers, thereby blocking downstream gene transcription.

Structure-Activity Relationship (SAR):

-

Substituents on Aryl Rings: The substitution pattern on the aryl rings attached to the 1,2,4-oxadiazole core significantly impacts activity. Electron-withdrawing groups, such as halogens, on the phenyl ring can enhance cytotoxicity.[9]

-

Heterocyclic Moieties: The incorporation of other heterocyclic rings, such as indazole or pyridine, can lead to potent STAT3 inhibitory activity.[8]

Quantitative Data:

| Compound ID | Cell Line | IC50 (µM) | Reference |

| Compound 12d (triazole) | MCF-7 | 1.5 | [10] |

| Compounds 9a,b,d,e,f, 11, and 12a,b,f,e | MCF-7 | 3-12 | [10] |

| CHK9 (oxadiazole-indazole) | Lung cancer cells | 4.8–5.1 | [8] |

G-Protein Coupled Receptor (GPCR) Modulation: Fine-Tuning Cellular Signaling

GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of modern medicines. 1,2,4-oxadiazole derivatives have been successfully developed as both agonists and antagonists for various GPCRs.

mGluR4 is a GPCR that plays a role in regulating neurotransmission. Positive allosteric modulators (PAMs) of mGluR4 have therapeutic potential for treating conditions like Parkinson's disease and anxiety. Several 1,2,4-oxadiazole derivatives have been identified as potent and selective mGluR4 PAMs.[11][12]

Mechanism of Action: These compounds do not directly activate the receptor but bind to an allosteric site, enhancing the receptor's response to the endogenous ligand, glutamate. This mode of action offers greater subtype selectivity and a more nuanced modulation of receptor activity compared to orthosteric agonists.

Structure-Activity Relationship (SAR):

-

Picolinamide Moiety: A picolinamide fragment has been identified as a key pharmacophoric element for the allosteric modulation of mGluR4 by 1,2,4-oxadiazole derivatives.[11]

-

Substituents on the Central Aryl Ring: Small substituents on the central aryl ring can influence potency.

Quantitative Data:

| Compound ID | Target | EC50 (nM) | Reference |

| Various derivatives | mGluR4 | 282–656 | [11][12] |

| Compound 52 | mGluR4 | Potent PAM | [12] |

| Compound 62 | mGluR4 | Potent PAM | [12] |

1,2,4-oxadiazole derivatives have also shown activity at other GPCRs, including:

-

RXFP3 Receptor: Allosteric modulators for the relaxin family peptide receptor 3.[13]

-

Peroxisome Proliferator-Activated Receptor-α (PPAR-α): Agonists with potential in cancer therapy.[14]

-

Farnesoid X Receptor (FXR) and Pregnane X Receptor (PXR): Dual modulators with potential for treating inflammatory disorders.[15]

Anticancer Activity: A Multifaceted Approach

The anticancer properties of 1,2,4-oxadiazole derivatives are a significant area of research, with compounds demonstrating efficacy through various mechanisms beyond specific enzyme or receptor targeting.[16]

Mechanisms of Action:

-

Apoptosis Induction: Many 1,2,4-oxadiazole derivatives induce programmed cell death in cancer cells. Some have been identified as potent activators of caspase-3, a key executioner enzyme in the apoptotic cascade.[17]

-

Inhibition of Signaling Pathways: As discussed with STAT3, these compounds can inhibit critical oncogenic signaling pathways.

-

Cytotoxicity: A wide range of 1,2,4-oxadiazole derivatives exhibit cytotoxic effects against various cancer cell lines.[16]

Structure-Activity Relationship (SAR):

-

Aryl Substituents: The nature and position of substituents on the aryl rings at the 3- and 5-positions of the oxadiazole are critical for anticancer activity. Electron-donating or electron-withdrawing groups can significantly influence potency.[16]

-

Quantitative Structure-Activity Relationship (QSAR): QSAR studies have been employed to identify key structural features responsible for the anticancer activity of 1,2,4-oxadiazole derivatives, highlighting the importance of descriptors like ionization potential, dipole moment, and polar surface area.[17]

Illustrative Signaling Pathway: STAT3 Inhibition

Caption: Inhibition of the STAT3 signaling pathway by a 1,2,4-oxadiazole derivative.

Experimental Protocols for Target Identification and Validation

The identification and validation of biological targets are critical steps in the drug discovery process. This section provides detailed, step-by-step methodologies for key experiments.

Workflow for Target Identification and Validation

Caption: A generalized workflow for the identification and validation of a biological target.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Principle: This colorimetric assay measures the activity of AChE by detecting the production of thiocholine when the enzyme hydrolyzes acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the 1,2,4-oxadiazole test compound in a suitable solvent (e.g., DMSO).

-

Prepare a working solution of AChE in buffer (e.g., phosphate buffer, pH 8.0).

-

Prepare a solution of DTNB in buffer.

-

Prepare a solution of acetylthiocholine iodide (ATCI) in buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 25 µL of the test compound at various concentrations.

-

Add 50 µL of the AChE solution to each well and incubate for 15 minutes at room temperature.

-

Add 125 µL of the DTNB solution to each well.

-

Initiate the reaction by adding 50 µL of the ATCI solution to each well.

-

Measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to a control without the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the 1,2,4-oxadiazole derivative and incubate for the desired time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

After the incubation period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

-

Incubate the plate for 1.5 to 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Remove the MTT solution and add 100-130 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Incubate for 15 minutes with shaking.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength between 492 and 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.[18]

-

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry

Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

-

Cell Preparation:

-

Induce apoptosis in your target cells by treating them with the 1,2,4-oxadiazole derivative for a specific duration. Include both positive and negative controls.

-

Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

-

-

Staining:

-

Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI.

-

-

Incubation:

-

Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-

-

Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

-

Data Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Conclusion and Future Perspectives

The 1,2,4-oxadiazole scaffold has unequivocally established itself as a privileged structure in medicinal chemistry, with derivatives demonstrating a remarkable diversity of biological activities. From potent enzyme inhibitors to nuanced GPCR modulators and multifaceted anticancer agents, the therapeutic potential of this heterocyclic core is vast. The continued exploration of structure-activity relationships, coupled with advanced computational and experimental techniques for target identification and validation, will undoubtedly unveil new therapeutic opportunities for 1,2,4-oxadiazole-based compounds. As our understanding of the molecular basis of disease deepens, the rational design of novel 1,2,4-oxadiazole derivatives targeting specific biological pathways holds immense promise for the development of next-generation therapeutics to address unmet medical needs.

References

- 1. New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer’s disease: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of 1,2,4-oxadiazole-Containing hydroxamic acid derivatives as histone deacetylase inhibitors potential application in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-(Trifluoromethyl)-1,2,4-oxadiazole (TFMO)-based highly selective class IIa HDAC inhibitors exhibit synergistic anticancer activity in combination with bortezomib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel 1,3,4-oxadiazole Targets STAT3 Signaling to Induce Antitumor Effect in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of 1,2,4-triazole and 1,3,4-oxadiazole derivatives as inhibitors for STAT3 enzymes of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development of Diphenyl-1,2,4-Oxadiazole Analogues as Allosteric Modulators of the RXFP3 Receptor: Evaluation of Importance of the N-Substituted-2-Pyrrolidone Moiety in RLX-33 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel 1,2,4-oxadiazole compounds as PPAR-α ligand agonists: a new strategy for the design of antitumour compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

The 1,2,4-Oxadiazole Nucleus: A Privileged Scaffold in Modern Drug Discovery — A Deep Dive into the Structure-Activity Relationship of 5-Substituted Analogs

Abstract

The 1,2,4-oxadiazole ring system has emerged as a cornerstone in medicinal chemistry, valued for its metabolic stability and its role as a versatile bioisostere for amide and ester functionalities.[1] This in-depth technical guide provides a comprehensive exploration of the structure-activity relationship (SAR) of 5-substituted 1,2,4-oxadiazoles, a class of compounds demonstrating a remarkable breadth of biological activities. We will dissect the nuanced interplay between the physicochemical properties of the 5-substituent and the resulting pharmacological effects, offering field-proven insights for researchers, scientists, and drug development professionals. This guide will traverse key therapeutic areas, from oncology to infectious diseases, and provide detailed experimental protocols to empower the rational design of next-generation 1,2,4-oxadiazole-based therapeutics.

The 1,2,4-Oxadiazole Core: A Bioisosteric Advantage

The five-membered 1,2,4-oxadiazole heterocycle is a recurring motif in a multitude of biologically active molecules.[2] Its prevalence stems from its ability to act as a bioisosteric replacement for esters and amides, offering improved metabolic stability and pharmacokinetic profiles.[1][3] The nitrogen and oxygen atoms within the ring system can participate in hydrogen bonding interactions with biological targets, while the substituents at the 3- and 5-positions provide opportunities for fine-tuning potency, selectivity, and physicochemical properties.[4] This guide will focus specifically on the profound impact of substitutions at the 5-position on the overall biological activity of the 1,2,4-oxadiazole scaffold.

The Crucial Role of the 5-Substituent: A Gateway to Diverse Biological Activities

The substituent at the 5-position of the 1,2,4-oxadiazole ring plays a pivotal role in defining the molecule's interaction with its biological target. The nature of this substituent, be it aromatic, aliphatic, or containing heteroatoms, directly influences the compound's electronic, steric, and hydrophobic properties, thereby dictating its pharmacological profile.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The 1,2,4-oxadiazole scaffold has yielded numerous potent anticancer agents, and the 5-substituent is a key determinant of their activity.

-

5-Aryl and 5-Heteroaryl Substituents: The presence of an aromatic or heteroaromatic ring at the 5-position is a common feature in many anticancer 1,2,4-oxadiazoles. SAR studies have revealed that a substituted five-membered ring, such as a thiophene or furan, at this position is often crucial for apoptosis-inducing activity.[5] For instance, the compound 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole has been identified as a novel apoptosis inducer.[5] Further studies have shown that the introduction of electron-withdrawing groups on a 5-aryl ring can enhance antitumor potency.[2]

| Compound ID | 3-Substituent | 5-Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| 1d | 4-Trifluoromethylphenyl | 3-Chlorothiophen-2-yl | T47D (Breast) | Not specified | [5] |

| 4l | 5-Chloropyridin-2-yl | 3-Chlorothiophen-2-yl | In vivo MX-1 tumor model | Active | [5] |

| 18a-c | Varied Aryl | 5-Aryl with EWG | MCF-7, A549, MDA-MB-231 | Sub-micromolar | [2] |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is implicated in a wide range of diseases. 5-Substituted 1,2,4-oxadiazoles have shown promise as anti-inflammatory agents.

-

5-Amino and 5-Acetamido Substituents: A convenient synthesis of 5-amino-substituted 1,2,4-oxadiazoles has been developed, and these compounds, along with their acetamido derivatives, have demonstrated significant in vivo anti-inflammatory activity in the carrageenan-induced paw edema model.[6] Specific compounds within this series have also been found to be potent inhibitors of soybean lipoxygenase.[6]

Antimicrobial Activity: Combating Infectious Diseases

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. The 1,2,4-oxadiazole scaffold has been explored for this purpose, with the 5-substituent playing a key role in determining the spectrum and potency of activity.

-

General Observations: In a series of 1,2,4-oxadiazole antibiotics targeting Gram-positive bacteria, including MRSA, variations in the C-ring (which is attached to the 5-position of the oxadiazole) were shown to support antibacterial activity.[7]

Neuroprotective Activity: Targeting Neurological Disorders

1,2,4-oxadiazoles are also being investigated for their potential in treating neurodegenerative diseases.

-

S1P1 Receptor Agonists: In a quantitative structure-activity relationship (QSAR) study of 1,2,4-oxadiazoles as S1P1 receptor agonists, the influence of substituents on the 5-phenyl ring was found to be a discriminating factor for activity. This highlights the importance of the 5-substituent in modulating the interaction with this G-protein coupled receptor.

Synthetic Strategies: Accessing 5-Substituted 1,2,4-Oxadiazoles

The most common and versatile method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the reaction of an amidoxime with a carboxylic acid derivative, such as an acyl chloride or an ester.[7][8] This approach allows for the introduction of a wide variety of substituents at both the 3- and 5-positions.

Caption: General synthetic workflow for 3,5-disubstituted 1,2,4-oxadiazoles.

Detailed Experimental Protocol: Synthesis of 3-Aryl-5-aryl-1,2,4-oxadiazoles[10]

This protocol outlines a one-pot synthesis of 3-aryl-5-aryl-1,2,4-oxadiazoles from substituted arylcarbonyl chlorides and N-hydroxybenzamidines.

Materials:

-

Substituted arylcarbonyl chloride

-

Substituted N-hydroxybenzamidine or N-hydroxypyridinecarboxamidine

-

Pyridine

-

Dichloromethane (DCM)

Procedure:

-

To a solution of the substituted N-hydroxybenzamidine (1.0 eq) in dry DCM, add pyridine (1.2 eq) at 0 °C under a nitrogen atmosphere.

-

Slowly add a solution of the substituted arylcarbonyl chloride (1.1 eq) in dry DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 3-aryl-5-aryl-1,2,4-oxadiazole.

Detailed Experimental Protocol: Synthesis of 5-Amino-substituted 1,2,4-oxadiazoles[6]

This protocol describes a straightforward synthesis of 5-amino-substituted 1,2,4-oxadiazoles from amidoximes and carbodiimides.

Materials:

-

Amidoxime

-

Carbodiimide (e.g., N,N'-dicyclohexylcarbodiimide - DCC)

-

Tetrahydrofuran (THF)

Procedure:

-

Dissolve the amidoxime (1.0 eq) in anhydrous THF.

-

Add the carbodiimide (1.1 eq) to the solution at room temperature.

-

Stir the reaction mixture for 24-48 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter off the precipitated urea byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography or recrystallization to yield the 5-amino-substituted 1,2,4-oxadiazole.

Biological Evaluation: Standard Assays

The biological activity of newly synthesized 5-substituted 1,2,4-oxadiazoles can be assessed using a variety of in vitro and in vivo assays.

Anticancer Activity: MTT Assay[11][12]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to evaluate the cytotoxic effects of compounds on cancer cell lines.

Procedure:

-

Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats[6][13]

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.

Procedure:

-

Administer the test compound or vehicle to groups of rats.

-

After a set time (e.g., 1 hour), inject a solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce inflammation.

-

Measure the paw volume at various time points after the carrageenan injection using a plethysmometer.

-

Calculate the percentage of inhibition of edema for each group compared to the vehicle-treated control group.

Physicochemical Properties and ADME Profile: Considerations for Drug Development

The 5-substituent of a 1,2,4-oxadiazole not only influences its biological activity but also its physicochemical properties, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.[9]

-

Lipophilicity (LogP/LogD): The lipophilicity of a compound is a critical determinant of its ability to cross cell membranes. The nature of the 5-substituent can be modified to achieve an optimal LogP/LogD value for oral absorption and distribution.[9]

-

Solubility: Aqueous solubility is essential for drug absorption. The introduction of polar functional groups in the 5-substituent can enhance solubility.[9]

-

Metabolic Stability: The 1,2,4-oxadiazole ring itself is generally metabolically stable. However, the 5-substituent can be a site of metabolic attack. Careful design of this substituent can improve metabolic stability and prolong the half-life of the compound.[3]

Caption: Influence of 5-substituent on physicochemical properties and ADME profile.

Conclusion and Future Perspectives

The 5-substituted 1,2,4-oxadiazole scaffold represents a highly privileged and versatile platform for the discovery of novel therapeutic agents. The ability to systematically modify the 5-substituent provides a powerful tool for optimizing potency, selectivity, and pharmacokinetic properties across a wide range of biological targets. This guide has provided a comprehensive overview of the SAR of this important class of compounds, supported by detailed experimental protocols and considerations for drug development. As our understanding of disease biology deepens, the rational design of novel 5-substituted 1,2,4-oxadiazoles, guided by the principles outlined herein, will undoubtedly continue to yield promising new drug candidates to address unmet medical needs.

References

- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Convenient synthesis and biological profile of 5-amino-substituted 1,2,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. soc.chim.it [soc.chim.it]

- 9. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to the Initial Bioactivity Screening of 5-Cyclohexyl-3-(p-tolyl)-1,2,4-oxadiazole

This guide provides a comprehensive framework for the initial bioactivity screening of the novel chemical entity, 5-Cyclohexyl-3-(p-tolyl)-1,2,4-oxadiazole. Designed for researchers, scientists, and drug development professionals, this document outlines a strategic, multi-tiered approach that integrates computational modeling with targeted in vitro assays. The methodologies described herein are grounded in established scientific principles to ensure the generation of robust and interpretable data, facilitating informed decision-making in the early stages of drug discovery.

Introduction: The Scientific Rationale

The 1,2,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for amide and ester functionalities.[1] This five-membered heterocycle is a core structural component in a variety of pharmacologically active agents, demonstrating a broad spectrum of biological activities including anticancer, anti-inflammatory, antimicrobial, and antiparasitic effects.[2][3][4][5] The specific compound, this compound, incorporates a lipophilic cyclohexyl group, which may enhance membrane permeability and a p-tolyl substituent, a common feature in molecules targeting various biological pathways. While no specific bioactivity has been reported for this exact molecule, the known pharmacological profile of related 1,2,4-oxadiazole derivatives provides a strong rationale for a comprehensive initial screening to uncover its therapeutic potential.

Part 1: In Silico Bioactivity Prediction and Physicochemical Profiling